1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane is a complex organic compound featuring a cyclopropane ring, a naphthalene moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the cyclopropanesulfonyl and naphthalen-1-ylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, naphthalene derivatives, and diazepane precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfonyl or naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or naphthalene moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced sulfonyl or naphthalene derivatives. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various functionalized derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanesulfonyl)-4-[(phenyl)methyl]-1,4-diazepane: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(Cyclopropanesulfonyl)-4-[(benzyl)methyl]-1,4-diazepane: Similar structure but with a benzyl group instead of a naphthalene moiety.
Uniqueness
1-(Cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(naphthalen-1-ylmethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-24(23,18-9-10-18)21-12-4-11-20(13-14-21)15-17-7-3-6-16-5-1-2-8-19(16)17/h1-3,5-8,18H,4,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJPFHGCQLUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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